molecular formula C8H7ClFNO2 B3076944 3-Chloro-2-fluoro-DL-phenylglycine CAS No. 1042665-36-0

3-Chloro-2-fluoro-DL-phenylglycine

Cat. No.: B3076944
CAS No.: 1042665-36-0
M. Wt: 203.6 g/mol
InChI Key: ZIVKCKDAFNYYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry: 3-Chloro-2-fluoro-DL-phenylglycine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

Biology: In biological research, this compound can be used to study the effects of halogenated phenylglycine derivatives on biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of 2-Amino-2-(3-chloro-2-fluorophenyl)acetic acid are not well-documented in the literature. Given its structure, it can be inferred that it may interact with a variety of enzymes and proteins. The presence of the amino group could potentially allow it to act as a ligand, binding to enzyme active sites or protein receptors. The nature of these interactions would depend on the specific molecular context .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-Amino-2-(3-chloro-2-fluorophenyl)acetic acid in animal models are not well studied. Similar compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-Amino-2-(3-chloro-2-fluorophenyl)acetic acid are not well characterized. Given its structure, it could potentially be involved in amino acid metabolism or other related pathways .

Transport and Distribution

Similar compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-DL-phenylglycine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-chloro-2-fluorobenzaldehyde.

    Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonium acetate and sodium cyanoborohydride.

    Carboxylation: The amino group is then carboxylated to form the glycine derivative. This step can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents like diethyl carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-2-fluoro-DL-phenylglycine can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylglycine derivatives.

Comparison with Similar Compounds

  • 2-Fluoro-DL-phenylglycine
  • 3-Chloro-DL-phenylglycine
  • 2-Chloro-3-fluoro-DL-phenylalanine

Comparison: 3-Chloro-2-fluoro-DL-phenylglycine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-amino-2-(3-chloro-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVKCKDAFNYYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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